(4-Thien-3-ylphenyl)methylamine
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Overview
Description
(4-Thien-3-ylphenyl)methylamine is an organic compound with the molecular formula C11H11NS and a molecular weight of 189.28 g/mol . It is characterized by the presence of a thiophene ring attached to a phenyl group, which is further connected to a methylamine group. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Thien-3-ylphenyl)methylamine typically involves the Suzuki coupling reaction. One common method includes the reaction of 3-thiopheneboronic acid with 4-bromobenzylamine in the presence of bis-triphenylphosphine-palladium (II) chloride and potassium carbonate in a dioxane-water mixture . The reaction is carried out under an inert atmosphere, often using microwave irradiation to enhance the reaction rate. The mixture is heated to 100°C for about an hour, and the product is purified using column chromatography on silica gel .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-Thien-3-ylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
(4-Thien-3-ylphenyl)methylamine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Thien-3-ylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amine group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Thien-2-ylphenyl)methylamine
- (4-Thien-3-ylphenyl)ethylamine
- (4-Thien-3-ylphenyl)propylamine
Uniqueness
(4-Thien-3-ylphenyl)methylamine is unique due to the specific positioning of the thiophene ring and the phenyl group, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(4-thiophen-3-ylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8H,7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXFTOUAVPVJMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594583 |
Source
|
Record name | 1-[4-(Thiophen-3-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876317-18-9 |
Source
|
Record name | 4-(3-Thienyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876317-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Thiophen-3-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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